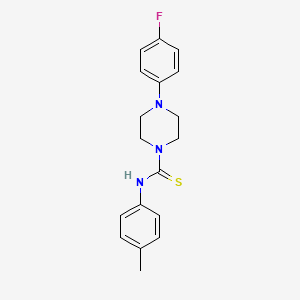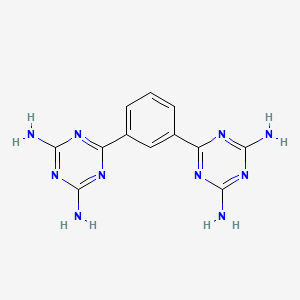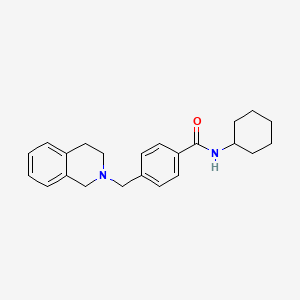![molecular formula C16H14N2O4S B5820841 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as FTPA, is a chemical compound that has gained attention in scientific research. It is a derivative of pyrrole and has been synthesized for its potential use in various fields, including medicine and biochemistry.
作用機序
The mechanism of action of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid involves its binding to specific enzymes, including pyruvate kinase and lactate dehydrogenase. These enzymes are involved in the glycolytic pathway, which is a critical metabolic process in cancer cells. By inhibiting these enzymes, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid disrupts the glycolytic pathway and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to reduce inflammation and oxidative stress in cells. Additionally, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been investigated for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.
実験室実験の利点と制限
The advantages of using 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments include its specificity for specific enzymes and its potential as a fluorescent probe. However, the limitations of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid include the investigation of its potential use in drug discovery and its application in the development of diagnostic tools for cancer and other diseases. Additionally, the optimization of the synthesis of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid and the development of more efficient methods for its delivery to cells are areas of ongoing research.
合成法
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with furoyl chloride. The resulting intermediate is then reacted with 2-amino-1H-pyrrole-5-carboxylic acid to produce 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been reported in various scientific journals, and the yield and purity of the compound have been optimized through modifications of the reaction conditions.
科学的研究の応用
3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential use in various scientific fields, including cancer research and drug discovery. In cancer research, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, 3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been investigated for its potential use as a fluorescent probe in biochemistry, allowing for the visualization of specific proteins and molecules in cells.
特性
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(20)8-6-11-5-7-12(14-4-2-10-23-14)18(11)17-16(21)13-3-1-9-22-13/h1-5,7,9-10H,6,8H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJROFSIHBZKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)


![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)

